2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride

CAS No.: 1194046-26-8

Cat. No.: VC11648216

Molecular Formula: C9H11ClF3N

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1194046-26-8 |

|---|---|

| Molecular Formula | C9H11ClF3N |

| Molecular Weight | 225.64 g/mol |

| IUPAC Name | 2,6-dimethyl-4-(trifluoromethyl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C9H10F3N.ClH/c1-5-3-7(9(10,11)12)4-6(2)8(5)13;/h3-4H,13H2,1-2H3;1H |

| Standard InChI Key | WNBDDEFBRXDLRT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1N)C)C(F)(F)F.Cl |

| Canonical SMILES | CC1=CC(=CC(=C1N)C)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

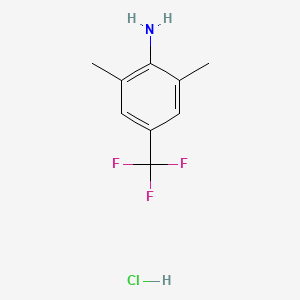

2,6-Dimethyl-4-(trifluoromethyl)aniline hydrochloride (CAS: 1194046-26-8) is a hydrochloride salt of the corresponding aniline base. Its molecular formula is C₉H₁₁ClF₃N, with an average molecular mass of 225.638 g/mol and a monoisotopic mass of 225.053212 g/mol . The compound’s structure features:

-

A benzene ring substituted with:

-

Two methyl groups at the 2- and 6-positions,

-

A trifluoromethyl (-CF₃) group at the 4-position,

-

An amino (-NH₂) group at the 1-position, protonated as a hydrochloride salt.

-

The IUPAC name is 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride (1:1), reflecting its 1:1 stoichiometry between the aniline base and hydrochloric acid .

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClF₃N |

| Average Mass | 225.638 g/mol |

| Monoisotopic Mass | 225.053212 g/mol |

| ChemSpider ID | 25997894 |

| MDL Number | MFCD16817574 |

Spectral and Stereochemical Features

Synthesis and Manufacturing

Synthetic Routes

Although no direct synthesis protocols for 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride are documented, methodologies for analogous compounds suggest feasible pathways:

Halogenation and Ammoniation

Patents for 2,6-dichloro-4-(trifluoromethyl)aniline describe a two-step process involving:

-

Halogenation: Reacting p-chlorobenzotrifluoride with chlorine in the presence of metal catalysts (e.g., FeCl₃) to introduce chloro groups .

-

Ammoniation: Treating the halogenated intermediate with liquid ammonia under high pressure (1.0–13.5 MPa) and temperature (150–178°C) to replace chloro groups with amine functionalities .

For the dimethyl variant, methyl groups could be introduced via Friedel-Crafts alkylation prior to ammoniation, though this requires careful control to avoid over-alkylation.

Process Optimization

Key parameters influencing yield and purity include:

-

Temperature: High temperatures (160–165°C) favor ammoniation but risk side reactions .

-

Ammonia Concentration: Optimal ammonia-to-substrate molar ratios range from 6:1 to 40:1 .

-

Catalyst Use: Metal halides (e.g., FeCl₃) enhance halogenation efficiency but require post-reaction removal .

Physicochemical Properties

Physical State and Solubility

The compound is likely a white to off-white crystalline solid, as observed in related aniline hydrochlorides . Its solubility profile includes:

-

High solubility in polar aprotic solvents (e.g., DMF, DMSO),

-

Moderate solubility in water due to the hydrochloride salt,

-

Low solubility in non-polar solvents (e.g., hexane).

Stability and Reactivity

-

Thermal Stability: Decomposition likely occurs above 200°C, consistent with analogs .

-

Hydrolytic Sensitivity: The trifluoromethyl group confers resistance to hydrolysis, but the amine hydrochloride may react with strong bases to release free aniline.

| Precaution | Guideline |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Ventilation | Use fume hoods for powder handling |

| Storage | Cool, dry place away from oxidizers |

Environmental Impact

The trifluoromethyl group’s persistence raises concerns about bioaccumulation. Waste disposal should follow protocols for halogenated amines, including incineration with scrubbing systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume